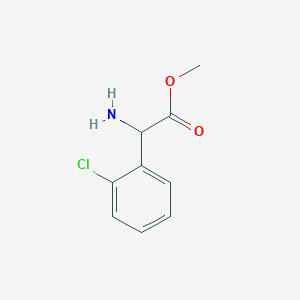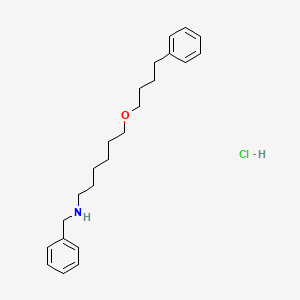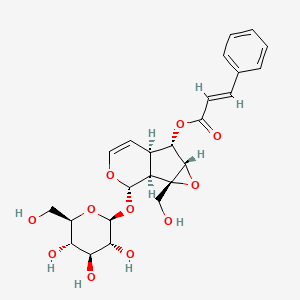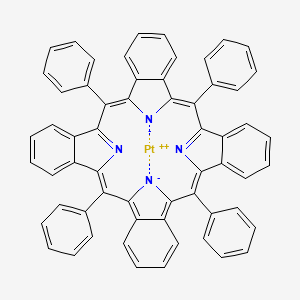
2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-D-glucopyranose 1,6-diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-D-glucopyranose 1,6-diacetate, commonly known as ABP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABP is a sugar-based molecule that contains two azide groups, which makes it an attractive candidate for use in bioconjugation and labeling studies.
作用机制
The mechanism of action of ABP is based on its ability to selectively react with alkynes through the CuAAC reaction. This reaction produces a stable triazole linkage that allows for the specific labeling of biomolecules. The selectivity of this reaction is due to the fact that alkynes are not commonly found in biological systems, making it an attractive technique for labeling biomolecules.
Biochemical and Physiological Effects
ABP has not been extensively studied for its biochemical and physiological effects. However, studies have shown that ABP is non-toxic and does not affect the viability of cells, making it a safe option for use in bioconjugation and labeling studies.
实验室实验的优点和局限性
The main advantage of using ABP in lab experiments is its selectivity and specificity for labeling biomolecules. This allows for the precise labeling of specific biomolecules, which can be useful in various applications. However, the main limitation of using ABP is its relatively complex synthesis process, which can make it challenging to obtain in large quantities.
未来方向
There are several future directions for research on ABP. One potential area of research is the development of new and improved methods for synthesizing ABP. Another area of research is the exploration of new applications for ABP, such as in the development of new imaging agents or drug delivery systems. Additionally, further studies are needed to fully understand the biochemical and physiological effects of ABP.
合成方法
The synthesis of ABP involves a multistep process that starts with the protection of the hydroxyl groups on the glucose molecule. The protected glucose is then converted into the azido derivative using sodium azide. The final step involves the removal of the protective groups to obtain the desired ABP product.
科学研究应用
ABP has been extensively studied for its potential applications in bioconjugation and labeling studies. The azido groups on ABP can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with alkynes, which allows for the specific labeling of biomolecules such as proteins and nucleic acids. This technique has been used in various applications, including imaging, proteomics, and drug discovery.
属性
IUPAC Name |
[6-acetyloxy-5-azido-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O7/c1-16(28)30-15-20-22(31-13-18-9-5-3-6-10-18)23(32-14-19-11-7-4-8-12-19)21(26-27-25)24(34-20)33-17(2)29/h3-12,20-24H,13-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNIPGXHEHYFCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-D-glucopyranose 1,6-diacetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1R,2R,4S,5R,9R,10S,11S,13R)-11-Acetyloxy-2,13-dihydroxy-5,9-dimethyl-14-methylidene-15-oxo-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl acetate](/img/structure/B1180725.png)

![[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene](/img/structure/B1180733.png)


![(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B1180745.png)
